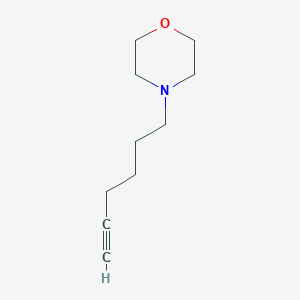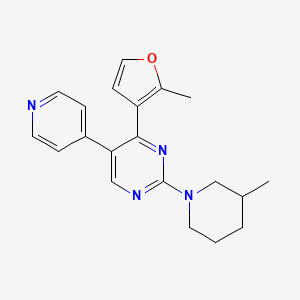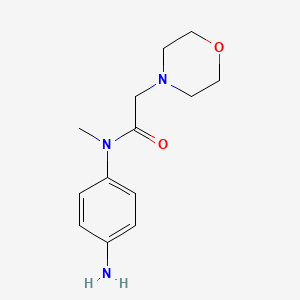![molecular formula C20H18FNO3 B8455742 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8455742.png)
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, an amino group, and a methoxy-naphthoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of a Grignard reagent derived from 1-bromo-2-methoxynaphthalene, which undergoes a series of reactions to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-1-naphthoic acid: A related compound with a similar naphthoic acid structure but lacking the fluorobenzyl and amino groups.
4-Fluorobenzoic acid: Shares the fluorobenzyl group but differs in the overall structure and functional groups.
Uniqueness
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C20H18FNO3 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H18FNO3/c1-25-19-9-5-14-10-15(20(23)24)4-8-17(14)18(19)12-22-11-13-2-6-16(21)7-3-13/h2-10,22H,11-12H2,1H3,(H,23,24) |
Clé InChI |
UYVYIKXAUBPGKU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)CNCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B8455661.png)







![N-[(4-bromophenyl)methyl]-1-phenyl-methanesulfonamide](/img/structure/B8455750.png)


![1-{6-[(1E)-N-(2-tert-Butylphenyl)ethanimidoyl]pyridin-2-yl}ethan-1-one](/img/structure/B8455753.png)


